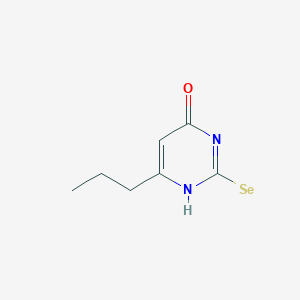

6-Propyl-2-selenouracil

Description

Properties

CAS No. |

126632-05-1 |

|---|---|

Molecular Formula |

C7H9N2OSe |

Molecular Weight |

216.13 g/mol |

InChI |

InChI=1S/C7H9N2OSe/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H,8,9,10) |

InChI Key |

ZXJNANZNCFMKTL-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)NC(=N1)[Se] |

Isomeric SMILES |

CCCC1=CC(=O)N=C(N1)[Se] |

Canonical SMILES |

CCCC1=CC(=O)N=C(N1)[Se] |

Synonyms |

6-propyl-2-selenouracil |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for 6-Propyl-2-selenouracil

The chemical synthesis of this compound can be achieved through several methodologies, primarily involving the formation of the pyrimidine (B1678525) ring system and the introduction of the selenium atom.

Selenation of Uracil (B121893) Derivatives using Selenium Reagents

The direct selenation of a pre-formed uracil or thiouracil scaffold is a common strategy for introducing selenium. While initial attempts to prepare this compound through an alkylation-selenation sequence proved unsuccessful, other selenium reagents have been effectively employed for the synthesis of similar selenocarbonyl compounds. researchgate.net Reagents like Woollins' reagent (2,4-diphenyl-1,3-diselenadiphosphetane-2,4-diselenide), a selenium analogue of Lawesson's reagent, have shown efficacy in converting carbonyl groups to selenocarbonyls, often under mild conditions. nih.govresearchgate.net For instance, the selenation of caffeine (B1668208) using Woollins' reagent has been successfully achieved under microwave irradiation. nih.gov Another approach involves the use of sodium hydrogen selenide (B1212193) (NaHSe), which can be generated in situ, to displace a thioalkyl group from a corresponding 2-thiouridine (B16713) derivative to yield 2-selenouridine (B1257519). researchgate.net

Table 1: Selenium Reagents for Selenation Reactions

| Reagent Name | Precursor | Typical Conditions | Reference |

|---|---|---|---|

| Woollins' Reagent | Amides/Lactams | Microwave irradiation or room temperature in benzene | nih.gov, researchgate.net |

| Sodium Hydrogen Selenide (NaHSe) | 2-Thioalkyluridine derivatives | 0 °C to room temperature in ethanol | researchgate.net |

Cyclocondensation Processes for Pyrimidine Ring Formation

A more direct and successful route to this compound involves the cyclocondensation of a β-ketoester with selenourea (B1239437). researchgate.netresearchgate.net This method is analogous to the well-established Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogues. amazonaws.comnih.govencyclopedia.pubeurekaselect.com In this specific synthesis, ethyl 3-ketohexanoate is condensed with selenourea to form the this compound ring system directly. researchgate.netresearchgate.net The use of selenourea is a key starting material for creating various selenium-containing heterocycles. amazonaws.com This approach avoids the challenges associated with the direct selenation of a pre-existing pyrimidine ring.

Table 2: Cyclocondensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound and its derivatives requires careful optimization of reaction conditions to maximize yield and ensure purity. The compound is noted to be moderately sensitive to light and easily oxidized, which can lead to decomposition, often indicated by the formation of red selenium. researchgate.netresearchgate.net Therefore, reactions are often carried out under inert atmospheres and with protection from light.

Purification of this compound can be achieved through simple recrystallization, yielding colorless crystals that are pure by high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net For biocatalytic syntheses of related 2-selenopyrimidine nucleosides, optimization has focused on factors such as pH, temperature, and substrate concentration to overcome challenges like poor solubility and unfavorable reaction equilibria. pageplace.de For instance, performing reactions at an alkaline pH of 9 and at elevated temperatures (60-80 °C) under hypoxic conditions has been shown to improve the solubility and stability of 2-selenonucleobases. pageplace.de

Biocatalytic Synthesis Approaches for 2-Selenopyrimidine Nucleosides

Biocatalytic methods offer a sustainable and highly selective alternative to chemical synthesis for producing 2-selenopyrimidine nucleosides. pageplace.de These approaches often utilize thermostable nucleoside phosphorylases in transglycosylation reactions. pageplace.de In this one-pot process, a 2-selenonucleobase, such as 2-selenouracil (B97483), is reacted with a sugar donor like uridine (B1682114) or thymidine. pageplace.de

Despite the advantages, this biocatalytic route faces challenges, including the poor solubility of 2-selenonucleobases in aqueous media and unfavorable thermodynamic equilibria. pageplace.de To address these issues, reaction conditions have been optimized. Operating at a higher pH facilitates the dissolution of the 2-selenonucleobase, and using a significant excess of the sugar donor can help drive the reaction towards the desired product, achieving conversions of 40-48%. pageplace.de

Table 3: Optimized Conditions for Biocatalytic Synthesis of 2-Se-pyrimidine Nucleosides

| Parameter | Optimized Value | Rationale | Reference |

|---|---|---|---|

| pH | 9 | Improves solubility and stability of 2-Se-nucleobases | pageplace.de |

| Temperature | 60 °C (deoxyribosyl) / 80 °C (ribosyl) | Balances reaction rate and stability | pageplace.de |

| Atmosphere | Hypoxic (Nitrogen saturated) | Prevents oxidation | pageplace.de |

Derivatization Strategies for Nucleic Acids with Selenium

The site-specific incorporation of selenium into nucleic acids is a powerful tool for structural biology, particularly for X-ray crystallography. researchgate.netgoogle.comnih.gov The synthesis of selenium-derivatized phosphoramidites is a key step in this process, allowing for the incorporation of selenium-containing nucleosides into DNA and RNA oligonucleotides using standard solid-phase synthesis. researchgate.netgoogle.comnih.gov

The most common strategy involves the synthesis of a 2-selenouridine or 2-selenothymidine phosphoramidite (B1245037). researchgate.netnih.gov This is typically achieved by first synthesizing the protected 2-thiouridine derivative, followed by S-alkylation and subsequent displacement of the thioalkyl group with a selenium nucleophile like sodium hydrogen selenide. researchgate.net The resulting selenium-modified nucleoside is then converted into its phosphoramidite derivative, which can be used in automated DNA/RNA synthesizers. researchgate.netgoogle.com The coupling efficiency of these selenium-modified phosphoramidites is generally high, exceeding 95%. nih.gov

Chemical Reactivity and Transformation Pathways

This compound exhibits distinct chemical reactivity primarily due to the presence of the selenocarbonyl group. This functional group makes the molecule susceptible to oxidation. researchgate.netresearchgate.net Exposure to air and light can lead to the formation of a diselenide and the deposition of elemental red selenium. researchgate.netresearchgate.net

The selenium atom in this compound can also participate in the formation of charge-transfer complexes, for example, with diiodine. science.gov Furthermore, recrystallization of these complexes from certain solvents can lead to oxidation products, such as diselenides, or even deselenation to form the corresponding uracil derivative. science.gov The reactivity of the selenocarbonyl group is also influenced by its tautomeric equilibrium with the corresponding enol form. researchgate.netresearchgate.net The molecular electrostatic potential of selenouracil derivatives indicates that the selenium atom is a favored site for electrophilic attack. nih.gov

Oxidation of 2-selenouracil with hydrogen peroxide has been shown to proceed via a diselenide intermediate, which can then undergo further transformations. researchgate.netacs.org The oxidation pathways of 2-selenouracil are notably different from its sulfur analogue, 2-thiouracil (B1096). researchgate.netacs.org

Oxidation Reactions and Intermediate Products

The oxidation of this compound, particularly from its charge-transfer complex with diiodine, leads to specific products rather than a range of intermediate oxidation states like selenenic or seleninic acids. The primary documented oxidation product under specific conditions is a complex diselenide. iucr.orgiucr.org When the charge-transfer complex 6-n-Propyl-2-selenouracil·I₂ is recrystallized from acetone (B3395972), it undergoes an oxidation process that results in the formation of a neutral diselenide. iucr.orgiucr.orgnih.gov This reaction pathway suggests that the selenium center is susceptible to oxidation, leading to the formation of a stable Se-Se bond in the resulting dimeric structure. iucr.org The process can be considered a donor oxidation, yielding a neutral diselenide as the final product. iucr.org

While the oxidation of the simpler 2-selenouracil with hydrogen peroxide is known to produce intermediates such as selenenic acid (Ura-SeOH) and seleninic acid (Ura-SeO₂H) mdpi.com, the documented oxidation of this compound under the conditions studied leads directly to the formation of a specific diselenide compound. iucr.orgiucr.org

Table 1: Oxidation of this compound Derivative Use the slider to see the reaction details.

Oxidation Reaction

| Starting Material | Reagent/Condition | Product |

| 6-n-Propyl-2-selenouracil·I₂ | Recrystallization from acetone | [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se—Se)] |

Deselenation Reactions and Product Formation

Deselenation of this compound involves the complete removal of the selenium atom from the pyrimidine ring, typically resulting in the formation of the corresponding uracil analogue. This transformation has been observed during the recrystallization of the 6-n-Propyl-2-selenouracil·I₂ charge-transfer complex from a mixture of methanol (B129727) and acetonitrile. iucr.orgnih.govnih.gov The reaction leads to the formation of 6-n-propyl-2-uracil. iucr.orgnih.gov This process demonstrates the lability of the C-Se bond under specific solvent conditions, allowing for the substitution of the selenium atom with an oxygen atom, likely from residual water or the solvent system itself. iucr.orgnih.gov

Table 2: Deselenation of this compound Derivative Use the slider to see the reaction details.

Deselenation Reaction

| Starting Material | Reagent/Condition | Product |

| 6-n-Propyl-2-selenouracil·I₂ | Recrystallization from methanol/acetonitrile | 6-n-propyl-2-uracil |

Formation of Dimeric Seleno-Compounds (e.g., Diselenides)

The formation of dimeric seleno-compounds, specifically diselenides, is a characteristic reaction of this compound and its derivatives. iucr.orgmzsr.sk The recrystallization of the 6-n-Propyl-2-selenouracil·I₂ charge-transfer complex from acetone yields a neutral diselenide with the systematic name [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se—Se)]. iucr.orgnih.gov

This complex structure consists of two 6-n-propyl-2-selenouracil units linked by a selenium-selenium bond. iucr.org Furthermore, one of the selenouracil moieties is N-substituted by a deselenated ligand molecule (a 6-n-propyl-4-pyrimidone unit). iucr.orgiucr.org The formation of this diselenide occurs as an oxidation product where the diiodine complex facilitates the dimerization. nih.gov Such diselenides are a common product class resulting from the oxidation of selones. iucr.org

Table 3: Dimeric Seleno-Compound Formation Use the slider to see the reaction details.

Diselenide Formation

| Reactant | Solvent | Dimeric Product |

| 6-n-Propyl-2-selenouracil·I₂ | Acetone | [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se—Se)] |

Charge-Transfer Complex Formation with Diiodine

This compound reacts with diiodine (I₂) to form a stable charge-transfer complex. nih.gov This reaction, typically conducted in a 1:1 molar ratio in a solvent like chloroform (B151607) or dichloromethane, yields crystals of 6-n-Propyl-2-selenouracil·I₂ (C₇H₁₀N₂OSe·I₂). iucr.orgnih.gov

These types of complexes, formed between selones and diiodine, are generally more stable than those formed with corresponding sulfur ligands. iucr.org The resulting adduct is described as having a 'spoke' structure, which is a common geometry for such charge-transfer complexes. iucr.orgnih.govnih.gov In this arrangement, a Se-I bond is formed, and the complex is stabilized. nih.gov These complexes are typically stable in nonpolar solvents but can undergo further reactions like deselenation or oxidation to diselenides in polar solvents. nih.gov

Table 4: Charge-Transfer Complex Formation Use the slider to see the reaction details.

Complex Formation

| Selenium Compound | Reagent | Product |

| 6-n-propyl-2-selenouracil | Diiodine (I₂) | 6-n-Propyl-2-selenouracil·I₂ |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 6-Propyl-2-selenouracil, offering precise information about the hydrogen, carbon, and selenium atoms within the molecule.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular framework of this compound. In a study utilizing DMSO-d6 as the solvent, the proton NMR spectrum revealed distinct signals for the propyl group and the pyrimidine (B1678525) ring protons. preprints.org The assignments are corroborated by techniques such as ¹H-¹H COSY, which clarifies the coupling relationships between adjacent protons. preprints.org

The ¹³C NMR spectrum further substantiates the structure by identifying each carbon atom's unique chemical environment. The selenocarbonyl carbon (C=Se) is a particularly notable resonance, typically appearing significantly downfield.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 12.20 (broad singlet) | - |

| N3-H | 12.31 (broad singlet) | - |

| C5-H | 5.67 | - |

| C1'-H | 2.32 | - |

| C2'-H | 1.54 | - |

| C3'-H | 0.87 | - |

| C2 | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| C1' | - | - |

| C2' | - | - |

| C3' | - | - |

Data sourced from a 2023 preprint on the synthesis and characterization of metal complexes with 6-propyl-2-thiouracil, which includes detailed NMR analysis of the ligand itself. preprints.org

⁷⁷Se NMR spectroscopy is uniquely suited to probe the electronic environment of the selenium atom. As a spin-1/2 nucleus, ⁷⁷Se provides sharp NMR signals over a wide chemical shift range, making it a sensitive indicator of its bonding and oxidation state. nih.gov For selone compounds like this compound, the ⁷⁷Se chemical shift is characteristic of the C=Se double bond. The synthesis and characterization of this compound and its analogues have been reported, with ⁷⁷Se NMR being a key technique for their structural confirmation. nih.gov The chemical shifts for various organoselenium compounds, including selenoamides and selenoureas, have been cataloged, providing a reference framework for assigning the resonance of this compound. organicchemistrydata.orgorganicchemistrydata.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides valuable insights into the functional groups present in this compound.

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within the molecule. Key absorptions include the N-H stretching vibrations, the C=O stretch of the pyrimidone ring, and vibrations associated with the C=C and C=Se bonds. The synthesis and characterization of this compound have been detailed, with FT-IR spectroscopy used to confirm the presence of these key functional groups. nih.gov

| Functional Group | Raman Shift (cm⁻¹) | IR Absorption (cm⁻¹) |

|---|---|---|

| C=O | 1661 | - |

| C=S | 1243 | - |

Data for the sulfur analogue, 6-propyl-2-thiouracil, is provided for comparative purposes, sourced from a 2023 preprint. preprints.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions within the heterocyclic ring system. The replacement of sulfur with selenium is known to cause a red-shift in the absorption spectrum. acs.org The UV-Vis spectra of this compound and its derivatives have been recorded as part of their comprehensive characterization. nih.gov The study of its charge-transfer complexes with iodine also relies on UV-Vis spectroscopy to characterize the new electronic transitions that arise upon complexation. colab.ws

Spectral Shifts and pH-Dependent Analysis

While this compound has been thoroughly characterized by various spectroscopic methods, including FT-Raman, FT-IR, UV/Vis, and ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy, detailed studies focusing specifically on its spectral shifts as a function of pH are not extensively documented in the reviewed literature. researchgate.net Such analyses are crucial for understanding the protonation states and electronic distribution of the molecule under different environmental conditions. The sulfur analog, 6-propyl-2-thiouracil (PTU), has been noted to cause changes in methylation patterns of CpG islands in response to treatment, suggesting that pH and electronic environment play a critical role in the biological context of related molecules. science.gov

Assessment of Nucleic Acid Duplex Stability via UV-Melting Studies

UV-melting studies are a standard method for assessing the thermodynamic stability of nucleic acid duplexes. nih.gov This technique measures the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. The stability of duplexes containing chemically modified nucleotides is a key area of research, particularly for therapeutic applications. nih.gov Modifications to the heterocyclic bases, such as C-5 substituted pyrimidines, can substantially increase duplex stability. nih.gov

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Identity and Product Identification

Liquid chromatography-mass spectrometry (LC-MS) and electrospray ionization mass spectrometry (ESI-MS) are indispensable tools for the confirmation of molecular identity and the identification of reaction products. mdpi.comnih.gov ESI-MS has been successfully employed to characterize this compound and its derivatives. researchgate.netresearchgate.net This technique confirms the molecular weight of the synthesized compound, and it is crucial for identifying products from subsequent reactions, such as oxidation or complex formation. For example, ESI-MS was used to identify the formation of a diselenide, [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se-Se)], as an oxidation product when this compound was crystallized from acetone (B3395972). researchgate.net

| Compound | Molecular Formula |

|---|---|

| This compound | C₇H₁₀N₂OSe |

| [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se-Se)] | C₂₁H₂₆N₄O₃Se₂ |

X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of molecules, offering unparalleled insight into their spatial arrangement and intermolecular interactions.

The molecular structure of 6-n-propyl-2-selenouracil has been determined through single-crystal X-ray diffraction. iucr.orgscience.gov The analysis reveals a largely planar heterocyclic ring structure. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, molecules of 6-n-propyl-2-selenouracil are linked into chains by R²₂(8) hydrogen-bonding motifs. science.gov This contrasts with the crystal structure of its sulfur analog, 6-propyl-2-thiouracil, which is stabilized by pairwise N-H···O and N-H···S hydrogen bonds. science.gov The study of selenium analogues of 6-alkyl-2-thiouracils shows that the nature of the alkyl substituent and the presence of selenium significantly influence the molecular packing and crystal stability. iucr.orgscience.gov

Detailed analysis of the crystallographic data allows for precise measurement of bond lengths and angles. The C—Se bond distances in a series of 6-alkyl-2-selenouracils, including the n-propyl derivative, vary from 1.824(2) to 1.848(6) Å. iucr.org In the diselenide product, [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se-Se)], the Se–Se bond length was determined to be 2.4427(6) Å. researchgate.netresearchgate.net

The coordination geometry around the selenium atom is highly dependent on its chemical environment. In the charge-transfer complex formed between 6-n-propyl-2-selenouracil and diiodine (I₂), the resulting structure exhibits a 'spoke' geometry, which is typical for iodine adducts of selenium-containing compounds. iucr.orgscience.gov This arrangement is characterized by a nearly linear I-Se-C-N arrangement and defined C-Se-I and Se-I-I angles, indicating a planar charge-transfer interaction. iucr.org

| Compound/Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| 6-n-propyl-2-selenouracil | C-Se | 1.824(2) - 1.848(6) | iucr.org |

| [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)₂(Se-Se)] | Se-Se | 2.4427(6) | researchgate.netresearchgate.net |

A major bottleneck in determining the three-dimensional structures of large biological macromolecules like RNA by X-ray crystallography is the "phase problem." nih.gov One of the most powerful methods to solve this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing, which requires the incorporation of heavy atoms into the molecule. ucla.edu

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is frequently employed to investigate selenouracil derivatives, providing a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 6-Propyl-2-selenouracil. These calculations optimize the molecular geometry to a minimum energy state. Experimental validation for these theoretical structures comes from X-ray crystallography. Studies have determined the crystal structures of 6-n-propyl-2-selenouracil and several of its alkyl analogues. iucr.orgscience.gov The molecular structure is generally considered unremarkable on its own, but it participates in extensive intermolecular hydrogen bonding. iucr.orgiucr.org Specifically, R2(8) hydrogen bonding motifs link molecules into chains in the crystal lattice. iucr.org

DFT calculations, in conjunction with X-ray diffraction studies, indicate that the selone moiety (C=Se) in this compound possesses significant double bond character. mzsr.sk This is a key feature of its electronic structure. The C-Se bond length is a critical parameter in these analyses.

| Compound | Method | C=Se Bond Length (Å) | Reference |

|---|---|---|---|

| 6-n-propyl-2-selenouracil | X-ray Crystallography | 1.824(2) - 1.848(6) | iucr.org |

| 6-n-propyl-2-selenouracil (PSeU) | DFT Calculation | Significantly shorter than C-Se single bonds | mzsr.sk |

The electronic structure is further defined by the distribution of charges. Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis on related selenium compounds show that the selenium atom carries a less negative charge compared to more zwitterionic analogues, indicating a more covalent C=Se bond. mzsr.sk

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of the nuclei. For this compound, 77Se NMR is a powerful probe of the selenium atom's chemical state.

Theoretical predictions of NMR chemical shifts for similar heterocyclic systems have shown good agreement with experimental values, supporting the structural assignments. acs.org The 77Se chemical shift for 6-n-propyl-2-selenouracil (PSeU) has been reported and compared with other related compounds.

| Compound | Abbreviation | 77Se Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 6-n-propyl-2-selenouracil | PSeU | - | mzsr.sk |

| 3-methyl-1H-imidazole-2(3H)-selone | MSeI | -5 | mzsr.sk |

| Ethyl 2,3-dihydro-3-methyl-2-selenoxoimidazole-1-carboxylate | SeCBZ | 195 | mzsr.sk |

The downfield chemical shift observed in related selone compounds compared to zwitterionic species suggests that the selenium atom in compounds like PSeU is less shielded, consistent with a greater degree of C=Se double bond character. mzsr.sk

Like its thiouracil and uracil (B121893) analogues, this compound can theoretically exist in different tautomeric forms, primarily the selone (keto) and selenol (enol) forms. DFT calculations are crucial for determining the relative energies and, therefore, the relative stabilities of these tautomers.

For thiouracils, computational studies have found that the keto-thione forms are predominantly more stable both in the gas phase and in solution. mdpi.com Theoretical investigations on related imidazole-selenone systems also show that the selone form is the most stable isomer. researchgate.net While specific calculations for this compound are not widely reported, the strong C=Se double bond character observed experimentally and computationally suggests that the selone tautomer is the most stable form, in contrast to some related compounds like MSeI which show significant zwitterionic character. mzsr.sknih.gov The relative Gibbs free energy calculated for similar systems, such as 6-selenoguanine (B1239940), also favors the selone tautomer. researchgate.net

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. deepdyve.comresearchgate.net

Quantum mechanical models are used to calculate the energies of these orbitals. deepdyve.com For related selenium-substituted nucleobases, such as 6-selenoguanine, detailed QM studies have indicated that the selenium substitution significantly impacts the HOMO-LUMO gap, which in turn can modulate the conductive properties of DNA when such bases are incorporated. acs.org Natural Bond Orbital (NBO) analysis on related molecules further helps in understanding intramolecular contacts and charge distributions, which are related to the nature of the frontier orbitals. mzsr.skresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To understand the behavior of this compound in a complex biological environment, such as interacting with an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. This method allows for a high-level quantum mechanical treatment of the molecule of interest (the QM region) while the surrounding environment (like water solvent or a protein) is treated with computationally less expensive molecular mechanics (the MM region). acs.org

This approach provides a realistic description of the biomolecular environment, including the effects of solvation and interactions with a protein backbone. acs.org For instance, QM/MM studies on the related 6-selenoguanine molecule have been used to investigate its properties both in aqueous solution and within a DNA double helix, calculating optimized geometries and excitation energies. acs.org Such methods are essential for studying enzyme inhibitors like the selenouracils to understand their mechanism of action at the molecular level. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational flexibility. For this compound, the propyl side chain introduces a degree of conformational freedom.

Classical MD simulations, often using force fields like Amber, can be performed to sample the conformational space of the molecule. acs.org These simulations provide initial structures that can be used for more detailed QM/MM calculations. acs.org While the core pyrimidine (B1678525) ring is relatively rigid, the orientation of the propyl group can vary. X-ray crystal structures show specific conformations in the solid state, but in solution, a range of conformations would be accessible. iucr.orgscience.gov The molecule's participation in extended hydrogen-bonded sheets in the solid state imposes significant constraints on its flexibility in that phase. iucr.orgscience.gov

Computational Studies of Non-Bonded Interactions

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of non-bonded interactions in this compound and its derivatives. These interactions are crucial for understanding its crystal packing, solubility, and interactions with biological macromolecules.

The structure of this compound has been characterized, revealing a range of non-covalent interactions that dictate its supramolecular assembly. iucr.orgiucr.org In its crystalline form, molecules of this compound are linked into chains by R22(8) hydrogen bonding motifs. iucr.org This specific pattern of hydrogen bonds is a common feature in related uracil structures.

Furthermore, when this compound forms a charge-transfer complex with diiodine (I2), the resulting extended structure is stabilized by a combination of intermolecular N—H⋯O hydrogen bonds and Se⋯I interactions. iucr.orgiucr.org The selenium atom, with its soft electrophilic/nucleophilic character, plays a direct role in the formation of these charge-transfer complexes.

Studies on related seleno-compounds indicate that the selone (C=Se) group is significantly more polarized than the analogous thione (C=S) group found in antithyroid drugs like propylthiouracil (B1679721). researchgate.net This increased polarization can lead to stronger intermolecular interactions. Computational methods have been used to analyze these interactions in detail. For instance, DFT calculations at the B3LYP level of theory are commonly used to optimize geometries and calculate interaction energies. rsc.orgresearchgate.netresearchgate.netnih.gov Natural Bond Orbital (NBO) analysis is another computational technique applied to quantify the stabilizing effects of orbital interactions, such as those involved in hydrogen bonding and other non-covalent contacts. researchgate.net

In a diselenide derivative of this compound, namely [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)2(Se—Se)], the extended structure is formed through both N—H⋯O and C—H⋯O hydrogen bonds, creating stacked two-dimensional sheets. iucr.orgresearchgate.net

The table below summarizes key non-bonded interactions identified in this compound and its complexes through experimental and computational studies.

| Compound/Complex | Interaction Type | Description | Significance |

| This compound (crystalline solid) | N—H···O Hydrogen Bond | Forms R22(8) motifs, linking molecules into chains. iucr.org | Dictates crystal packing and solid-state structure. |

| This compound·I2 Complex | Se···I Interaction | A charge-transfer interaction between the selenium atom and diiodine. iucr.orgiucr.org | Key to the formation and stability of the complex. |

| This compound·I2 Complex | N—H···O Hydrogen Bond | Forms linear chains that contribute to the extended structure. iucr.org | Stabilizes the overall supramolecular assembly. |

| [N-(6′-n-propyl-4′-pyrimidone)(6-n-propyl-2-selenouracil)2(Se—Se)] | N—H···O and C—H···O Hydrogen Bonds | Creates extended chains that stack into sheets. iucr.orgresearchgate.net | Governs the crystal architecture of the diselenide derivative. |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with its biological target at the molecular level.

The primary therapeutic targets of this compound as an antithyroid agent are the enzymes thyroid peroxidase (TPO) and type 1 deiodinase (ID-1). researchgate.netnih.gov ID-1 is a selenoenzyme, containing a crucial selenocysteine (B57510) residue in its active site. nih.gov The inhibitory mechanism of this compound is believed to involve interaction with these enzymes, preventing the synthesis and activation of thyroid hormones. researchgate.net

While specific molecular docking studies detailing the binding of this compound to TPO or ID-1 are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on its sulfur analogue, propylthiouracil (PTU), and other related selenium compounds. researchgate.netnih.govscience.gov The inhibition of the ID-1 enzyme by PTU is thought to occur via a reaction with the selenenyl iodide (E-SeI) intermediate formed during the catalytic cycle. researchgate.netnih.gov It is proposed that the selenium in this compound, being more nucleophilic than sulfur, could engage in a similar, or even more efficient, interaction.

Molecular docking simulations for this class of compounds typically predict key interactions within the enzyme's active site. The uracil scaffold of this compound, with its hydrogen bond donors (N-H groups) and acceptors (C=O group), is crucial for binding. It is suggested that the -N(H)-C(=O)- functionality is important for inhibitory activity, as it can form hydrogen bonds with amino acid residues in the active site of the target enzyme. researchgate.net The selenium atom itself is a key site for interaction, particularly in the case of the ID-1 enzyme, where it may form a transient bond with the active site's selenocysteine.

The table below outlines the key biological targets for this compound and the computationally predicted or inferred interactions that are central to its therapeutic mechanism.

| Receptor Target | Proposed Role of this compound | Inferred Key Interactions |

| Thyroid Peroxidase (TPO) | Inhibition of thyroid hormone synthesis. researchgate.net | Hydrogen bonding via N-H and C=O groups; interaction of the selenone group with the heme cofactor or active site residues. |

| Type 1 Deiodinase (ID-1) | Inhibition of the activation of thyroid hormone (T4 to T3). researchgate.netnih.gov | Interaction with the selenenyl iodide intermediate at the active site; hydrogen bonding with nearby amino acid residues. |

Biological Activity and Molecular Mechanisms

Enzymatic Inhibition and Modulation

6-Propyl-2-selenouracil demonstrates a range of inhibitory and modulatory effects on several classes of enzymes. These interactions are largely attributable to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur-containing analogue, 6-propylthiouracil (PTU).

Research has extensively documented the role of this compound as an inhibitor of peroxidase enzymes, particularly thyroid peroxidase (TPO), which is crucial for thyroid hormone synthesis. tandfonline.com The substitution of the sulfur atom in the thiouracil structure with a selenium atom significantly enhances its antiperoxidase activity. tandfonline.comtandfonline.com

Studies have shown that this compound is a more potent inhibitor of TPO than its widely used sulfur counterpart, 6-propylthiouracil (PTU). tandfonline.com In one study, the replacement of sulfur with selenium resulted in a five-fold increase in antiperoxidase activity when compared to PTU. tandfonline.comtandfonline.com Both PSeU and PTU are thought to inhibit TPO-catalyzed iodination through similar mechanisms. nih.gov In in-vitro assays measuring the catalytic activity of TPO shortly after the addition of hydrogen peroxide (H₂O₂), PSeU and PTU were found to be essentially equipotent. nih.gov

However, the inhibitory mechanism may also involve acting as a scavenger of H₂O₂, a substrate for the peroxidase. The selenium analogue of a related antithyroid drug, methimazole (B1676384), was found to inhibit lactoperoxidase (LPO)-catalyzed iodination of L-tyrosine reversibly, with the enzyme's activity being fully recoverable by increasing the H₂O₂ concentration. researchgate.net This suggests the compound acts more as an H₂O₂ scavenger than a true enzyme inhibitor in that context. researchgate.net This scavenging action may protect thyroid cells from oxidative damage. nih.gov

| Compound | Relative Antiperoxidase Activity vs. PTU | Inhibition Mechanism Notes |

|---|---|---|

| This compound (PSeU) | Approximately 5-fold greater tandfonline.comtandfonline.com | Inhibits TPO-catalyzed iodination; may act by a similar mechanism to PTU. nih.gov |

| 6-Propyl-2-thiouracil (PTU) | Baseline | Inhibits TPO, blocking iodide utilization for thyroid hormone synthesis. tandfonline.com |

Selenium-containing compounds, including analogues of antithyroid drugs, have been noted for their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.gov This enzyme plays a critical role in cellular protection against oxidative damage by reducing harmful peroxides. rsc.org

The selenium analogue of methimazole (MSeI) has been shown to exhibit significant GPx-like antioxidant activity. nih.gov This activity involves a redox cycle where the compound, in the presence of thiols like glutathione (GSH), catalytically reduces hydrogen peroxide. nih.gov This suggests that selenium compounds like this compound may also function as antioxidants, protecting thyroid cells from the oxidative stress generated during hormone synthesis. nih.gov The ability of these compounds to degrade intracellular H₂O₂ may be a key part of their beneficial effects within the thyroid gland. nih.gov

The potential for this compound to inhibit tyrosinase activity has been identified as an area of scientific inquiry. researchgate.net

Interactions with Nucleic Acids and Proteins

The structural similarity of this compound to natural pyrimidine (B1678525) bases suggests a potential for interaction with and incorporation into nucleic acids, which could influence their structure and function.

While direct evidence for the incorporation of this compound into DNA and RNA is not extensively detailed, the chemistry of related selenonucleosides provides a strong basis for this possibility. The parent compound, 2-selenouracil (B97483), is known to be a natural component of transfer RNA (tRNA). mdpi.com

Significant research has been dedicated to synthesizing selenium-derivatized nucleosides, including those based on selenouracil, for their specific incorporation into nucleic acid chains. google.com These efforts are driven by the utility of selenium as a probe for structural and functional studies of DNA and RNA. google.comnih.gov For instance, patents describe the synthesis of various 2-seleno-uracil derivatives designed for integration into polynucleotides. google.com The stability of seleno-functional groups under the conditions of solid-phase oligonucleotide synthesis has been demonstrated, paving the way for the creation of selenium-modified nucleic acids. google.com

The substitution of an oxygen or sulfur atom with a larger, more polarizable selenium atom in a nucleobase can significantly impact the structure of nucleic acids. nih.govacs.org Studies on other selenonucleobases provide insight into the potential effects of this compound.

When 4-Se-uridine was incorporated into RNA, crystallographic studies revealed that the native and selenium-derivatized structures were virtually identical, indicating that both U-A and U-U base pairs can accommodate the larger selenium atom. nih.gov Furthermore, the presence of selenium appeared to enhance base stacking interactions, which can contribute to the stability of RNA duplexes and junctions. nih.gov

| Compound Name | Abbreviation |

|---|---|

| This compound | PSeU |

| 6-Propyl-2-thiouracil | PTU |

| Methimazole | MMI |

| 1-methyl-3H-imidazole-2-selone | MSeI |

| Thyroid Peroxidase | TPO |

| Lactoperoxidase | LPO |

| Glutathione Peroxidase | GPx |

| Glutathione | GSH |

| Hydrogen Peroxide | H₂O₂ |

| L-tyrosine | |

| 2-selenouracil | |

| 4-Se-uridine | SeU |

| 6-selenoguanine (B1239940) | 6SeG |

Alterations in Nucleic Acid Duplex Stability

The incorporation of modified nucleobases into DNA and RNA can significantly alter the stability of the resulting duplexes. Studies have shown that selenium-containing nucleobases are capable of forming stable DNA and RNA duplex structures acs.org. The substitution of an oxygen or sulfur atom with selenium, which is larger and more polarizable, can influence the electronic distribution and stacking interactions within the helix.

Se-Mediated Hydrogen Bond Formation in Duplexes

While these findings pertain to the crystal structure of the molecule itself, they highlight the hydrogen-bonding potential of the uracil (B121893) core. In the context of a nucleic acid duplex, computational studies on other selenonucleobases, such as 6-selenoguanine (6SeG), show that hydrogen-bonding interactions with the pairing base (cytosine) can stabilize certain electronic excited states acs.org. The selenium atom itself is not typically a direct participant in hydrogen bonds within the duplex, but its influence on the electronic character of the base can modulate the strength of the existing N-H···O and N-H···N hydrogen bonds.

Functional Role in Transfer RNA (tRNA)

Perhaps the most well-documented biological role for 2-selenouracil derivatives is their presence and function within transfer RNA (tRNA), the adaptor molecules that translate the genetic code into proteins.

Presence at the Wobble Position of tRNA Anticodons

Sulfur- and selenium-modified uridines are found in the "wobble" position (position 34) of the anticodon loop in tRNAs from all domains of life dntb.gov.uaresearchgate.netnih.gov. This specific location is critical for the decoding of messenger RNA (mRNA) codons. Specifically, 5-substituted 2-selenouridines are identified as natural components of the bacterial tRNA epitranscriptome dntb.gov.uaresearchgate.netnih.govresearchgate.net. For example, 5-methylaminomethyl-2-selenouridine (B1232246) (mnm⁵Se²U) is found in tRNAs for lysine (B10760008) and glutamic acid, while 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) is found in tRNA for glutamine nih.gov.

It is important to note that these naturally occurring modifications involve substitution at the C5 position of the uracil ring, not the C6 position. Therefore, while this compound is a valuable synthetic analogue for studying the properties of selenated pyrimidines, it is not itself a known natural component of tRNA. The biological machinery for this modification, the enzyme tRNA 2-selenouridine (B1257519) synthase (SelU), specifically converts 5-substituted 2-thiouridine (B16713) into 5-substituted 2-selenouridine in bacteria dntb.gov.uaresearchgate.net.

Impact on Codon Recognition and Translational Fidelity

Theoretical and experimental studies have shown that 2-selenouridine derivatives have a distinct preference in codon recognition. Unlike their 2-oxo (standard uridine) or 2-thio analogues which preferentially read codons ending in adenosine (B11128) (NNA), tRNAs containing 5-substituted 2-selenouridines (R⁵Se²U) at the wobble position show a preference for reading codons ending in guanosine (B1672433) (NNG) researchgate.netmdpi.com. Density functional theory (DFT) calculations suggest that the 2-seleno group promotes a zwitterionic tautomeric form of the uracil base, which can efficiently form a "new wobble base pair" with guanine (B1146940) that is accepted by the ribosome mdpi.com. This specific pairing enhances the accuracy and efficiency of translating NNG codons.

| Wobble Nucleoside | Preferential Codon Recognition | Proposed Mechanism |

| Uridine (B1682114) (U) | NNA/NNG (Wobble) | Standard wobble pairing |

| 2-Thiouridine (S²U) | NNA | Steric hindrance restricts G pairing |

| 2-Selenouridine (Se²U) | NNG | Zwitterionic form promotes stable pairing with Guanine researchgate.netmdpi.com |

Potential Role in Epitranscriptomic Regulation of Gene Expression

The term "epitranscriptomics" refers to the post-transcriptional modification of RNA, which adds a layer of regulatory control over gene expression. The modifications in tRNA are a key aspect of this regulation.

The specific codon preferences induced by wobble modifications like 2-selenouridine suggest a sophisticated mechanism for fine-tuning protein synthesis. The relative abundance of tRNAs modified with uridine, 2-thiouridine, or 2-selenouridine can dictate the translation efficiency of genes rich in synonymous codons (codons that code for the same amino acid but differ in the third base). For example, a cell could upregulate the translation of proteins from genes rich in NNG codons by increasing the level of Se²U-modified tRNAs researchgate.netmdpi.com. This interplay between different tRNA modification states represents a potential mechanism for epitranscriptomic regulation, allowing cells to dynamically respond to different physiological or environmental conditions by modulating the expression of specific sets of genes.

Comparative Redox Chemistry with Sulfur and Oxygen Analogs

Analysis of Oxidation Pathways for 2-Selenouracil (B97483) vs. 2-Thiouracil (B1096)

The oxidation pathways of 2-selenouracil (Se2Ura) and 2-thiouracil (S2Ura) diverge significantly, particularly when reacting with hydrogen peroxide (H₂O₂). mdpi.comdntb.gov.ua

When treated with a low or equimolar ratio of H₂O₂ (e.g., 1:1), 2-selenouracil is readily oxidized. nih.govnih.gov The primary product is a diselenide (Ura-Se-Se-Ura), likely formed through the condensation of a highly reactive selenenic acid intermediate (Ura-SeOH) with another molecule of 2-selenouracil. mdpi.com This diselenide is an unstable intermediate that can undergo further spontaneous transformation. dntb.gov.uanih.gov

In stark contrast, under the same conditions, 2-thiouracil is much less prone to oxidation. mdpi.comnih.gov Only a small fraction of the 2-thiouracil is oxidized, yielding intermediates such as sulfinic acid (Ura-SO₂H) and ultimately leading to desulfurization to form uracil (B121893). dntb.gov.uanih.gov

With a large excess of H₂O₂ (e.g., 1:10 molar ratio), both compounds are ultimately converted to uracil. mdpi.comnih.gov However, they proceed through different intermediates. 2-selenouracil forms Ura-SeOₙH intermediates, while 2-thiouracil forms sulfenic (Ura-SOH), sulfinic (Ura-SO₂H), and sulfonic (Ura-SO₃H) acid intermediates before the chalcogen atom is eliminated. mdpi.commdpi.com Research on one-electron oxidation by hydroxyl (●OH) and azide (B81097) (●N₃) radicals shows that while the initial pathways have similarities, a key difference is the greater stability of the dimeric radical with a two-center, three-electron (2c-3e) Se-Se bond compared to its sulfur counterpart. nih.govnih.gov

| Compound | H₂O₂ Molar Ratio | Reactivity | Primary Products/Intermediates | Final Product (Excess H₂O₂) |

|---|---|---|---|---|

| 2-Selenouracil | 1:1 | High | Diselenide (Ura-Se-Se-Ura) mdpi.comnih.gov | Uracil nih.gov |

| 2-Selenouracil | 1:10 | Very High | Ura-SeOₙH intermediates mdpi.com | |

| 2-Thiouracil | 1:1 | Low | Uracil-SO₂H, Uracil (minor) dntb.gov.uanih.gov | Uracil mdpi.com |

| 2-Thiouracil | 1:10 | High | Ura-SOH, Ura-SO₂H, Ura-SO₃H mdpi.commdpi.com |

Comparative Nucleophilicity and Electrophilicity of Selenium vs. Sulfur

The differing redox behaviors of 2-selenouracil and 2-thiouracil can be partly explained by the fundamental differences in the nucleophilicity and electrophilicity of selenium and sulfur.

Nucleophilicity : Selenium compounds are generally more potent nucleophiles than their sulfur counterparts at physiological pH. mdpi.comnih.gov This is attributed to the lower pKa of the selenol group (SeH) compared to the thiol group (SH), meaning it exists predominantly in its more nucleophilic selenolate anion form (Se⁻). acs.org Furthermore, selenium has a higher polarizability than sulfur (3.8 ų for Se vs. 2.9 ų for S), which also enhances its nucleophilicity. mdpi.comacs.org

Electrophilicity : Kinetic studies of exchange reactions show that selenium acts as a better electrophile than sulfur by several orders of magnitude. acs.org This increased electrophilicity facilitates reactions where the selenium atom is attacked by nucleophiles.

This combination of superior nucleophilic and electrophilic character makes the selenium center in 2-selenouracil a more reactive site for redox chemistry compared to the sulfur in 2-thiouracil. nih.govacs.org

Differential Reactivity with Oxidants (e.g., Hydrogen Peroxide, Hydroxyl Radicals)

As established, 2-selenouracil is significantly more susceptible to oxidation by hydrogen peroxide than 2-thiouracil. mdpi.comnih.gov Studies on 5-carboxy-substituted analogs showed that the selenium version (se²c⁵Ura) readily reacts with H₂O₂ to form a diselenide, while the sulfur analog (s²c⁵Ura) is converted to the desulfurized uracil-5-carboxylic acid. nih.gov

The reactivity with highly reactive oxygen species (ROS) like the hydroxyl radical (●OH) has been investigated using pulse radiolysis. nih.gov

Hydroxyl Radical (●OH) : One-electron oxidation of 2-selenouracil by ●OH radicals leads to the formation of various transient intermediates. nih.gov At sufficient concentrations, the dominant species observed is a dimeric radical cation with a Se-Se bond, which absorbs at a maximum of 440 nm. nih.govnih.gov This dimeric radical is formed from the reaction of a selenyl-type radical with a neutral 2-selenouracil molecule and is notably more stable than the equivalent sulfur-sulfur bonded radical formed from 2-thiouracil. nih.govdoaj.org At very low concentrations of 2-selenouracil, the ●OH radical can also add to the C5 position of the uracil ring. nih.govnih.gov

| Compound | Oxidant | Key Intermediates | Observations |

|---|---|---|---|

| 2-Selenouracil | Hydrogen Peroxide (H₂O₂) | Selenenic acid (Ura-SeOH), Diselenide mdpi.com | Much more prone to oxidation than the sulfur analog. mdpi.comnih.gov |

| 2-Thiouracil | Hydrogen Peroxide (H₂O₂) | Sulfenic/Sulfinic/Sulfonic acids mdpi.com | Reaction is remarkably slower than with 2-selenouracil. nih.gov |

| 2-Selenouracil | Hydroxyl Radical (●OH) | Dimeric Se-Se bonded radical (λmax=440nm) nih.govnih.gov | Dimeric radical is more stable than the sulfur equivalent. nih.gov |

| 2-Thiouracil | Hydroxyl Radical (●OH) | Dimeric S-S bonded radical, Thiyl radical nih.gov | Similar one-electron oxidation pathway but less stable intermediates. doaj.org |

Implications for Biological Redox Signaling Pathways

The distinct redox properties of selenouracils and thiouracils have significant implications for their roles in biological redox signaling. nih.gov Redox signaling pathways rely on the controlled production of ROS, which modify specific, redox-sensitive proteins and other molecules to transmit signals. frontiersin.orgnih.gov The reversible oxidation of specific cysteine thiols is a key mechanism in this process. nih.gov

The irreversible oxidation and desulfurization of 2-thiouracil derivatives in response to oxidative stress could represent a terminal signaling event or a form of damage. mdpi.comnih.gov In contrast, the oxidation of 2-selenouracil to a diselenide or even a seleninic acid is a reversible process. nih.gov These oxidized selenium species can be efficiently reduced back to the selenol form by biological reducing agents like glutathione (B108866) and ascorbate. mdpi.comnih.gov

This reversibility suggests that selenouracils, like selenoproteins such as glutathione peroxidase, can participate in catalytic redox cycles. nih.govmdpi.com By being able to scavenge oxidants and then be regenerated, 2-selenouracil and its derivatives may play a more dynamic role in maintaining redox homeostasis and modulating signaling pathways compared to their sulfur analogs. mdpi.commdpi.com The substitution of sulfur with selenium in tRNA could therefore alter a cellular signaling pathway in response to oxidative stress. nih.gov

Resistance to Oxidative Inactivation Compared to Thiouracil Analogs

A critical consequence of the differing oxidation pathways is the enhanced resistance of 2-selenouracil to permanent oxidative inactivation. nih.gov Studies comparing 2-thiouracil-5-carboxylic acid (s²c⁵Ura) with 2-selenouracil-5-carboxylic acid (se²c⁵Ura) demonstrated this clearly. nih.gov

Treatment of s²c⁵Ura with H₂O₂ led to irreversible desulfurization, forming the uracil analog. nih.gov The presence of biological antioxidants like glutathione did little to prevent this outcome. nih.gov Conversely, the oxidation of se²c⁵Ura resulted in a diselenide intermediate and a seleninic acid, both of which were readily reduced back to the starting compound by the same antioxidants. nih.gov Very little deselenization occurred. nih.gov

This suggests that nature may have selected selenium over sulfur in certain biological contexts, such as in the wobble position of some tRNAs, for its greater resistance to irreversible oxidative modification. nih.govnih.gov While the oxidation of 2-thiouracil leads to a loss of function through desulfurization, the oxidation of 2-selenouracil is a reversible modification, allowing it to perform its biological function even under conditions of oxidative stress. nih.gov This reversible oxidation also endows selenium-containing uracils with glutathione peroxidase-like activity, an antioxidant function that their sulfur analogs lack. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of the 6-Propyl Group on Biological and Chemical Properties

The alkyl substituent at the C6 position of the uracil (B121893) ring plays a significant role in the biological activity of thiouracil and selenouracil derivatives. The well-known antithyroid drug 6-propyl-2-thiouracil (PTU) highlights the importance of the propyl group for this class of compounds. ekb.egnih.gov Its activity is linked to the inhibition of key enzymes in thyroid hormone synthesis and metabolism, such as thyroid peroxidase (TPO) and type I iodothyronine deiodinase (D1). mzsr.sksigmaaldrich.comresearchgate.net

When comparing 6-propyl-2-selenouracil (PSeU) to its sulfur analog, PTU, studies show that the selenium-containing compound has significantly enhanced inhibitory effects. For instance, replacing the sulfur atom with a selenium atom in PTU results in a five-fold increase in antiperoxidase activity. tandfonline.com This indicates that while the 6-propyl group is a crucial anchor for activity, the nature of the chalcogen at the C2 position dramatically modulates the potency.

Further evidence for the importance of the C6-substituent comes from comparisons with other alkyl groups. The inhibitory potency of these compounds against type I iodothyronine deiodinase follows a clear trend related to the C6-substituent. This compound is a more potent inhibitor than 6-methyl-2-selenouracil (B15481819) (MSU), and similarly, 6-propyl-2-thiouracil is more potent than 6-methyl-2-thiouracil (MTU). nih.gov This suggests that the size and lipophilicity of the alkyl group at the 6-position are contributing factors to the molecule's interaction with its biological targets. The interaction of diiodine with 6-alkyl-2-selenouracil derivatives, which is relevant to their mechanism of action as antithyroid drugs, also results in the formation of stable charge-transfer complexes. researchgate.net

Comparison of 2-Seleno, 2-Thio, and 2-Oxo Substitutions

The substitution of an oxygen atom at the C2 position of the uracil ring with a larger chalcogen like sulfur (to form a thiouracil) or selenium (to form a selenouracil) profoundly alters the molecule's properties.

The replacement of oxygen with sulfur or selenium modifies the electronic and steric characteristics of the uracil ring system.

Electronic Properties: Selenium is less electronegative and more polarizable than sulfur, which in turn is less electronegative and more polarizable than oxygen. This directly impacts the electronic distribution within the molecule. In both 2-selenouracil (B97483) (2-SeU) and 2-thiouracil (B1096) (2-TU), the highest electron density is localized on the chalcogen heteroatom (Se or S, respectively). mdpi.com However, 2-SeU has a lower ionization potential (5.98 eV) compared to 2-TU (6.50 eV), indicating that it can be oxidized more easily. mdpi.com Experimental studies confirm that 2-selenouracil is significantly more prone to oxidation by agents like hydrogen peroxide than its sulfur analog, 2-thiouracil. mdpi.comnih.gov This difference in redox potential is a key factor in their differential biological activities.

Steric Properties: Steric hindrance increases with the size of the chalcogen atom. The atomic radius increases from oxygen to sulfur to selenium. This variation in size can affect how the molecule fits into the active site of an enzyme. The larger size of selenium compared to sulfur can lead to different binding conformations or strengths, influencing the compound's inhibitory potency.

The nature of the atom at the 2-position significantly influences the acidity of the N-H protons of the uracil ring. The substitution of oxygen with sulfur, and particularly with selenium, increases the acidity of the compound. This is reflected in their lower pKa values.

Studies comparing the acidity of 2-selenouracil and 2-thiouracil derivatives show that the selenium compounds are consistently more acidic (have a lower pKa) than their sulfur counterparts. For the unsubstituted molecules, the pKa of 2-selenouracil is 7.18, while that of 2-thiouracil is 7.75. nih.gov A similar trend is observed for their 5-carboxy derivatives. nih.gov This increased acidity in the selenium analog is due to the greater ability of the larger, more polarizable selenium atom to stabilize the resulting anion upon deprotonation.

| Compound | pKa Value | Reference |

|---|---|---|

| 2-Selenouracil-5-carboxylic acid | 7.11 | nih.gov |

| 2-Thiouracil-5-carboxylic acid | 7.68 | nih.gov |

| 2-Selenouracil | 7.18 | nih.gov |

| 2-Thiouracil | 7.75 | nih.gov |

The differences in electronic, steric, and acidic properties between 2-seleno, 2-thio, and 2-oxo uracil derivatives lead to distinct interactions with biological targets, such as the enzyme active sites of peroxidases.

A key target for these compounds is the selenoenzyme type I iodothyronine deiodinase (D1), which is crucial for thyroid hormone activation. nih.gov Comparative studies have demonstrated that this compound (PSeU) is a more potent inhibitor of this enzyme than its thio-analog, 6-propyl-2-thiouracil (PTU). The IC50 value, which represents the concentration required to achieve 50% inhibition, is lower for the selenium compound, indicating higher potency. nih.gov The proposed mechanism for this enhanced potency involves the formation of a stable enzyme-selenouracil diselenide bond with a selenenyl iodide intermediate in the enzyme's active site. nih.gov In contrast, the oxygen analog, 6-propyluracil, does not show the same inhibitory activity, underscoring the essential role of the 2-mercapto or 2-seleno group. oup.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound (PSeU) | 0.2 | nih.gov |

| 6-Propyl-2-thiouracil (PTU) | 0.4 | nih.gov |

| 6-Methyl-2-selenouracil (MSU) | 0.5 | nih.gov |

| 6-Methyl-2-thiouracil (MTU) | 1.0 | nih.gov |

Advanced Research Methodologies and Future Directions

Integrated Spectroscopic and Chromatographic Methodologies for Reaction Monitoring

The synthesis and subsequent reactions of 6-propyl-2-selenouracil and its derivatives are meticulously monitored using a combination of chromatographic and spectroscopic techniques. This integrated approach is essential for confirming the formation of the target compound, assessing its purity, and understanding reaction kinetics and pathways.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis, such as the condensation of ethyl 3-ketohexanoate with selenourea (B1239437). It allows for the rapid separation and quantification of reactants, intermediates, and the final product, with analytically pure this compound being obtainable as colorless crystals verified by HPLC.

A suite of spectroscopic methods is employed for comprehensive structural characterization. nih.gov These techniques provide complementary information, and their integrated use is critical for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR (¹H, ¹³C, and ⁷⁷Se) is pivotal for elucidating the molecular structure. ¹³C NMR is particularly diagnostic, with the selenocarbonyl carbon (C=Se) of this compound exhibiting a characteristic downfield shift at approximately δ 173.6 ppm. ⁷⁷Se NMR provides direct evidence of the selenium incorporation and its chemical environment. nih.govacs.org

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. The spectra of this compound show characteristic absorption bands corresponding to N-H, C=O, and C=Se vibrations.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds and their derivatives, providing definitive proof of their identity. nih.gov

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the molecule and can be employed to monitor reactions involving changes in conjugation or the introduction of chromophores. nih.gov

Pulse radiolysis, coupled with transient absorption detection, has been used to study the reaction of hydroxyl radicals with 2-selenouracil (B97483), allowing for the characterization of short-lived intermediates like selenyl-type radicals and dimeric radical cations. researchgate.net This advanced technique provides mechanistic insights that are inaccessible through standard monitoring methods.

| Technique | Application in this compound Research | Key Findings/Data Points | Citations |

| HPLC | Purity assessment and reaction monitoring. | Confirms the isolation of analytically pure compound. | |

| ¹³C NMR | Structural elucidation. | Selenocarbonyl (C=Se) signal at δ ~173.6 ppm. | |

| ⁷⁷Se NMR | Direct confirmation of selenium incorporation. | Characterizes the chemical environment of the Se atom. | nih.govacs.org |

| FTIR | Functional group identification. | Shows characteristic bands for N-H, C=O, C=Se vibrations. | |

| ESI-MS | Molecular weight determination. | Confirms the mass of the parent compound and its derivatives. | nih.gov |

| Pulse Radiolysis | Study of reaction intermediates. | Allows observation of transient species like selenyl radicals. | researchgate.net |

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel this compound derivatives is primarily driven by the goal of enhancing biological activity and exploring structure-activity relationships. tandfonline.com The replacement of the sulfur atom in 6-propyl-2-thiouracil (PTU) with selenium is itself a key design choice, based on the principle that selenium analogues are expected to be more nucleophilic. nih.gov This modification has been shown to increase antiperoxidase activity five-fold compared to PTU. tandfonline.com

Research has focused on synthesizing a series of derivatives by modifying the alkyl group at the C6 position. This allows for a systematic investigation of how steric and electronic properties influence the compound's function.

Synthetic Strategies and Derivatives: The synthesis of this compound is achieved through the condensation of ethyl 3-ketohexanoate with selenourea. A similar strategy is employed for its derivatives. Four primary selenium analogues of the antithyroid drug 6-n-propyl-2-thiouracil have been synthesized and characterized:

6-methyl-2-selenouracil (B15481819)

6-ethyl-2-selenouracil

6-n-propyl-2-selenouracil

6-isopropyl-2-selenouracil nih.govnih.gov

These compounds were synthesized and subsequently reacted with diiodine, leading to the formation of charge-transfer complexes and diselenides, which are important for understanding their mechanism of action. nih.govnih.gov For instance, recrystallization of some derivatives from acetone (B3395972) afforded dimeric diselenides. nih.govscience.gov

| Derivative | R-Group at C6 | Precursors | Synthetic Goal | Citations |

| 6-methyl-2-selenouracil | Methyl | Methyl 3-oxobutanoate + Selenourea | Structure-activity relationship studies | nih.govnih.gov |

| 6-ethyl-2-selenouracil | Ethyl | Ethyl 3-oxopentanoate (B1256331) + Selenourea | Structure-activity relationship studies | nih.govnih.gov |

| 6-n-propyl-2-selenouracil | n-Propyl | Ethyl 3-ketohexanoate + Selenourea | Parent compound for activity comparison | nih.gov |

| 6-isopropyl-2-selenouracil | Isopropyl | Ethyl 4-methyl-3-oxopentanoate (B1262298) + Selenourea | Structure-activity relationship studies | nih.govnih.gov |

Methodological Advancements in Selenium Atom-Specific Modification for Structural and Functional Studies

The targeted introduction of a selenium atom into a molecule is a powerful strategy in chemical biology. Methodological advancements allow for the precise replacement of oxygen or sulfur with selenium, enabling detailed structural and functional investigations. researchgate.netnih.gov

One common method for synthesizing 2-selenouridine (B1257519) derivatives involves a multi-step process where a 2-thiouridine (B16713) derivative is S-methylated and subsequently treated with a selenating agent like sodium hydroselenide (NaSeH). mdpi.com Another established route involves the reaction of a suitable precursor with sodium diselenide. nih.gov These methods highlight the chemical toolset available for creating selenium-modified nucleosides.

A significant advancement is the development of protocols for introducing selenium into the phosphate (B84403) backbone of nucleic acids (phosphoroselenoates) via conventional solid-phase synthesis. nih.gov This involves replacing a non-bridging phosphate oxygen with a selenium atom. The resulting diastereomers can be separated by anion-exchange HPLC to yield stereochemically pure molecules. nih.gov While this applies to the nucleic acid backbone rather than the base, it demonstrates the high level of control achievable in selenium modification for structural biology purposes.

These atom-specific modification techniques are crucial for:

Probing Enzyme Mechanisms : Replacing sulfur with selenium in substrates can alter reaction kinetics and provide insight into enzymatic mechanisms, such as those of deiodinases. tandfonline.com

Enhancing Crystallization : The introduction of the heavy selenium atom can facilitate the crystallization of macromolecules like nucleic acids and proteins. researchgate.net

Phasing in X-ray Crystallography : Selenium's ability to produce a strong anomalous scattering signal is exploited to solve the phase problem in X-ray crystallography, a major bottleneck in determining 3D structures. researchgate.netnih.gov

| Modification Method | Selenium Reagent | Target Moiety | Purpose | Citations |

| Selenation of Thio-analogue | Sodium Hydroselenide (NaSeH) | C2-position of Uridine (B1682114) | Synthesis of 2-Selenouridines | mdpi.com |

| Diselenide Reaction | Sodium Diselenide (Na₂Se₂) | Activated Uracil (B121893) Precursor | Synthesis of 5-selenium-substituted uracils | nih.gov |

| Phosphoroselenoate Synthesis | Elemental Selenium Reagent | Phosphate Backbone | X-ray crystallography phasing | nih.gov |

Emerging Applications as Research Probes in Molecular and Structural Biology

The unique physicochemical properties of this compound and related selenonucleobases make them valuable tools for probing complex biological systems.

Probes for Structural Biology: The most prominent application is in X-ray crystallography. The heavy selenium atom acts as a powerful anomalous scatterer, aiding in the determination of the three-dimensional structures of nucleic acids and protein-nucleic acid complexes. researchgate.netnih.gov Replacing an oxygen atom with selenium in a nucleic acid is a well-established strategy to overcome the phasing problem in crystallography. researchgate.net

Probes for Nucleic Acid-Protein Interactions: Thio- and seleno-nucleobases can serve as intrinsic photoaffinity probes. acs.org Upon irradiation with UV light, these modified bases can form covalent cross-links with nearby amino acid residues in proteins, allowing for the identification of interaction sites in nucleic acid-protein complexes.

Probes for Enzymatic Activity: this compound itself is a potent inhibitor of enzymes like type I iodothyronine deiodinase, a selenoenzyme. tandfonline.com Its inhibitory action and the comparison with its sulfur analogue (PTU) provide a means to probe the active site and mechanism of these crucial enzymes involved in thyroid hormone regulation. tandfonline.comnih.gov The redox activity of the selenium center is key to this function, as it can readily interact with enzyme intermediates. nih.gov The study of how these compounds interact with enzymes like lactoperoxidase (LPO) further elucidates their inhibitory mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 6-Propyl-2-selenouracil, and what are the key purity criteria to ensure compound integrity?

- Methodological Answer : Synthesis typically involves selenation of 6-propyluracil derivatives under inert atmospheres to prevent oxidation. Key steps include refluxing with selenium precursors (e.g., H₂Se or selenourea) in anhydrous solvents like DMF. Purity is assessed via HPLC (>99.0% by area normalization) and melting point consistency (compare to literature values). Residual solvents should be quantified via GC-MS, adhering to ICH guidelines for impurities .

- Critical Parameters : Monitor reaction temperature (60–80°C) to avoid decomposition. Store the compound in light-resistant containers at –20°C to prevent selenium loss .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data be interpreted to confirm structural identity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm propyl chain integration (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and selenium-induced deshielding of pyrimidine protons (δ 8.1–8.3 ppm).

- LC-MS : Use ESI-negative mode to detect [M–H]⁻ ions (calc. for C₇H₉N₂OSe: 217.02 Da). Match isotopic patterns to selenium’s natural abundance (e.g., ⁷⁸Se, 23.7%).

- FT-IR : Validate Se–H stretches (~2350 cm⁻¹) and pyrimidine ring vibrations (1650–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound, and what experimental controls are critical for such analyses?

- Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., metabolic degradation in vivo). To address this:

- Pharmacokinetic Profiling : Measure plasma stability (half-life via LC-MS/MS) and tissue distribution in rodent models. Compare with in vitro metabolic assays using liver microsomes.

- Controls : Include vehicle controls for solubility effects and positive controls (e.g., known selenium-containing drugs) to validate assay conditions. Use ANOVA with post-hoc tests (p<0.05) to assess significance .

Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions during long-term pharmacological studies?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze selenium oxidation.

- Temperature : Store solutions at 4°C; avoid freeze-thaw cycles.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC-UV. Degradation products (e.g., selenoxide) should be identified via high-resolution MS .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the antioxidant vs. pro-oxidant effects of this compound in cellular models?

- Methodological Answer : Contradictions may stem from concentration-dependent effects or cell-type variability.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Use ROS-sensitive dyes (e.g., DCFH-DA) with flow cytometry.

- Cell-Specific Factors : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and include N-acetylcysteine controls to validate redox mechanisms.

- Statistical Rigor : Report mean ± SEM with n≥3 replicates. Use two-tailed t-tests for pairwise comparisons .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.